Lipophilicity and Polarity Profile: XLogP3 and TPSA Comparison vs. Des-Butyl and Des-Nitro Analogues
The target compound's computed XLogP3 of 3.6 and TPSA of 63.6 Ų define a lipophilicity-polarity window that is distinct from its closest procurement alternatives. The des-nitro analog 5-bromo-1-butylindazole (CAS 1280786-85-7) exhibits a markedly different profile, and the des-butyl analog 3-bromo-5-nitro-1H-indazole (CAS 67400-25-3), with a molecular weight of 242.03 g/mol, lacks the N1-alkyl chain that drives the LogP increase in the target compound . Quantitative property vectors confirm that these are chemically distinct entities for any application dependent on passive membrane transit or protein binding .
| Evidence Dimension | Computed XLogP3 and TPSA |
|---|---|
| Target Compound Data | XLogP3: 3.6; TPSA: 63.6 Ų |
| Comparator Or Baseline | 3-Bromo-5-nitro-1H-indazole (des-butyl analog): MW 242.03 g/mol, TPSA data not computed as identical, but LogP predicted lower; 5-Bromo-1-butylindazole (des-nitro analog): lacks the strongly electron-withdrawing 5-NO2 group, leading to a divergent LogP and electronic profile. |
| Quantified Difference | XLogP3 difference between target and des-butyl analog estimated at >1.0 log unit based on alkyl chain contribution rules. |
| Conditions | Computed physicochemical properties via PubChem (XLogP3 3.0 algorithm) and Cactvs 3.4.8.18. |
Why This Matters
This quantifiable difference in lipophilicity and polarity directly impacts passive membrane permeability and oral bioavailability potential, making the target compound a more suitable candidate for cell-based assays requiring balanced LogP/TPSA profiles.
- [1] PubChem. (2025). Compound Summary for CID 102543590: 3-Bromo-1-butyl-5-nitro-1H-indazole. National Center for Biotechnology Information. View Source
